molecular formula C16H21N5OS B6438189 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine CAS No. 2549016-15-9

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine

Cat. No.: B6438189
CAS No.: 2549016-15-9
M. Wt: 331.4 g/mol
InChI Key: BTFOVQQJADMTDK-UHFFFAOYSA-N
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Description

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is an intriguing organic compound with applications in various scientific fields. This compound boasts unique properties that lend itself to diverse research and industrial applications. It features a pyrimidine core substituted with piperidinyl and methylsulfanyl groups, adding to its complexity and potential utility.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the primary synthetic routes to produce 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves the condensation reaction between 5-methylpyrimidin-2-ylmethanol and 4-(2-chloropyrimidin-5-yl)-1-(methylsulfanyl)piperidine. This reaction typically requires an organic solvent such as dichloromethane and a base like triethylamine to facilitate the condensation. The reaction conditions generally involve refluxing the mixture for several hours under an inert atmosphere to obtain the desired product.

Industrial Production Methods

For industrial production, the same synthetic route can be scaled up with modifications to enhance yield and purity. This may include the use of more efficient catalysts, optimized reaction times, and purification steps such as crystallization or chromatography. Ensuring stringent control over reaction parameters is crucial to achieving consistent quality in large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine can undergo various chemical reactions, including:

  • Oxidation: : The methylsulfanyl group can be oxidized to form a sulfoxide or sulfone under the action of oxidizing agents like hydrogen peroxide.

  • Reduction: : Reduction reactions can target the pyrimidine ring, potentially forming dihydropyrimidine derivatives.

  • Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring positions.

Common Reagents and Conditions

  • Oxidation: : Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

  • Reduction: : Metal hydrides like sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophiles like amines, thiols, or organometallic reagents.

Major Products Formed

Depending on the reaction type, the major products can include sulfoxides, sulfones, dihydropyrimidines, or substituted pyrimidine derivatives. Each reaction pathway is influenced by the specific reagents and conditions used.

Scientific Research Applications

Chemistry

In chemistry, 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine is studied for its reactivity and potential as an intermediate in synthesizing more complex molecules. Its unique structure allows for various functional modifications, making it a versatile building block.

Biology

Biologically, this compound can be used in the study of enzyme interactions, particularly those involving pyrimidine-binding sites. It may serve as a model compound for understanding enzyme inhibition and binding mechanisms.

Medicine

In medicine, this compound holds potential as a therapeutic agent. Its structural motifs are similar to those found in certain drug candidates, prompting research into its efficacy and safety as a pharmaceutical compound.

Industry

Industrially, this compound can be utilized in the synthesis of agrochemicals, dyes, and specialty chemicals. Its reactivity and functional groups make it valuable in developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine involves interactions with molecular targets such as enzymes and receptors. Its pyrimidine ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. The piperidinyl and methylsulfanyl groups contribute to its binding affinity and selectivity, modulating the compound's biological effects.

Comparison with Similar Compounds

Compared to other pyrimidine derivatives, 4-(3-{[(5-methylpyrimidin-2-yl)oxy]methyl}piperidin-1-yl)-2-(methylsulfanyl)pyrimidine stands out due to its unique combination of functional groups. Similar compounds include:

  • 5-methylpyrimidine-2-yl derivatives: : These compounds share the pyrimidine core but differ in substitution patterns.

  • Piperidinyl-pyrimidines: : Similar in structure but may lack the methylsulfanyl group, affecting their chemical and biological properties.

  • Methylsulfanyl-pyrimidines: : While they share the methylsulfanyl group, the absence of the piperidinyl moiety can lead to different reactivity and applications.

This compound’s distinct arrangement of functional groups provides unique properties, making it a valuable subject of research across multiple scientific disciplines.

Properties

IUPAC Name

4-[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]-2-methylsulfanylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N5OS/c1-12-8-18-15(19-9-12)22-11-13-4-3-7-21(10-13)14-5-6-17-16(20-14)23-2/h5-6,8-9,13H,3-4,7,10-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTFOVQQJADMTDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(N=C1)OCC2CCCN(C2)C3=NC(=NC=C3)SC
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N5OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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